Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-, also known as Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-, is a useful research compound. Its molecular formula is C23H37ClN2O3 and its molecular weight is 425 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a notable example that has been studied for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

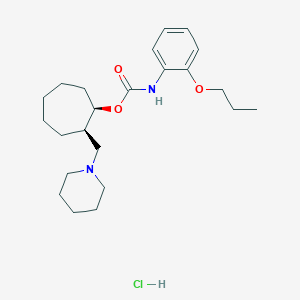

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C23H37ClN2O3

- CAS Number : 3075209

The compound features a cycloheptyl moiety and a piperidine group, which are significant for its biological interactions.

The biological activity of this carbamic acid derivative is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound has been identified as an inhibitor of PTKs, which play crucial roles in cell signaling pathways related to growth and proliferation. Inhibition of these enzymes can lead to antiproliferative effects in cancer cells .

- Anti-inflammatory Activity : Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| PTK Inhibition | Reduced cell proliferation in cancer lines | |

| Anti-inflammatory | Decreased levels of TNF-alpha | |

| Cytotoxicity | Induced apoptosis in specific cancer cells |

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

- Cancer Cell Lines : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through PTK inhibition. This was evidenced by a significant reduction in cell viability at concentrations above 10 µM .

- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, indicating potential use in treating inflammatory diseases .

- Toxicology Assessments : Toxicological evaluations have indicated that while the compound exhibits therapeutic potential, it also requires careful dosage management due to observed cytotoxic effects at high concentrations .

Properties

IUPAC Name |

[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-propoxyphenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O3.ClH/c1-2-17-27-22-14-8-7-12-20(22)24-23(26)28-21-13-6-3-5-11-19(21)18-25-15-9-4-10-16-25;/h7-8,12,14,19,21H,2-6,9-11,13,15-18H2,1H3,(H,24,26);1H/t19-,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGFMBJLZVGDDL-GNGUGDOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169405 |

Source

|

| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172800-01-0 |

Source

|

| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172800010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.